CBGV (CAS 55824-11-8) is a certified reference material (CRM) and selective TRPV3 desensitizer (EC50 2.4 μM) that enables sustained channel inactivation with biased signaling at CB1/CB2 receptors. For labs requiring pure propyl-homolog quantification free of pentyl-homolog cross-contamination.
• TRPV3 desensitization-first profile distinct from agonist-biased varins (e.g., THCV); functional bias not captured by potency alone.
• HPLC-UV validated method identifies CBGV as principal impurity in commercial CBG; ISO/IEC 17025-compliant CRM supports regulatory release testing.
• Non-psychotropic; divergent lipid modulation in sebocyte assays vs. CBG confirms non-interchangeability.
Molecular FormulaC19H28O2
Molecular Weight288.4 g/mol
CAS No.55824-11-8
Cat. No.B1508420
⚠ Attention: For research use only. Not for human or veterinary use.
Cannabigerovarin (CBGV, CAS 55824-11-8) is a neutral phytocannabinoid and the propyl (C3 side-chain) homolog of cannabigerol (CBG) [1]. As a minor cannabinoid naturally present in Cannabis sativa L., CBGV serves as a certified reference material (CRM) categorized for research and forensic applications . Its structural distinction from pentyl-side-chain analogs (e.g., CBG) and its unique pharmacological fingerprint at TRPV channels and cannabinoid receptors differentiate it as a non-psychotropic compound requiring separate analytical and functional consideration from its more abundant homologs [1][2].
Certified reference material for analytical and forensic cannabinoid research.
Non-psychotropic phytocannabinoid with a distinct propyl (C3) side-chain homolog profile.
Supports TRPV channel and CB receptor biased-signaling studies requiring separate consideration from CBG.
[1] Shoyama Y, Yamauchi T, Nishioka I. Cannabichromevarin and Cannabigerovarin, Two New Propyl Homologues of Cannabichromene and Cannabigerol. Chem Pharm Bull. 1975;23(8):1894-1895. doi:10.1248/cpb.23.1894 View Source
[2] Navarro G, Varani K, Reyes-Resina I, et al. Pharmacological data of cannabidiol- and cannabigerol-type phytocannabinoids acting on cannabinoid CB1, CB2 and CB1/CB2 heteromer receptors. Pharmacol Res. 2020;159:104940. doi:10.1016/j.phrs.2020.104940 View Source
Why CBG and CBDV Cannot Substitute for CBGV
In-class substitution of CBGV with its pentyl homolog CBG or with other varin-type cannabinoids (e.g., CBDV, THCV) is scientifically unjustified due to divergent receptor interaction profiles and functional biases. Although CBGV shares the geranyl core structure with CBG, its propyl side chain confers distinct pharmacological behavior at TRPV3, where CBGV functions primarily as a channel desensitizer rather than an activator—a functional dichotomy not captured by potency metrics alone [1]. At CB1 and CB2 cannabinoid receptors, CBGV displays differential biased signaling outputs that are not predicted by binding affinity, and it exhibits insignificant direct receptor binding relative to CBG, which functions as a CB1/CB2 partial agonist [2][3]. Furthermore, in human sebocyte models, CBGV and CBG exert opposite effects on basal lipid synthesis despite their structural similarity, underscoring that even closely related homologs cannot be treated as interchangeable in experimental design [4]. Analytical procurement must account for CBGV as a discrete impurity that requires separate quantification in CBG reference materials [5].
CBGV (Target)TRPV3 desensitizer with negligible CB1/CB2 binding.
CBG (Substitute Risk)TRPV3 agonist and CB1/CB2 partial agonist; functional bias may not transfer.
CBGV (Target)Increases basal lipid synthesis in sebocyte models.
Structural similarity does not guarantee interchangeability. Propyl and pentyl homologs exhibit distinct pharmacological fingerprints that require separate analytical and functional validation.
[1] De Petrocellis L, Orlando P, Moriello AS, et al. Cannabinoid actions at TRPV channels: effects on TRPV3 and TRPV4 and their potential relevance to gastrointestinal inflammation. Acta Physiol (Oxf). 2012;204(2):255-266. doi:10.1111/j.1748-1716.2011.02338.x View Source
[2] Navarro G, Varani K, Reyes-Resina I, et al. Pharmacological data of cannabidiol- and cannabigerol-type phytocannabinoids acting on cannabinoid CB1, CB2 and CB1/CB2 heteromer receptors. Pharmacol Res. 2020;159:104940. doi:10.1016/j.phrs.2020.104940 View Source
[3] Zou S, Kumar U. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System. Int J Mol Sci. 2018;19(3):833. doi:10.3390/ijms19030833. Table 1: Cannabinoid receptor binding affinities. View Source
[4] Oláh A, Markovics A, Szabó-Papp J, et al. Differential effectiveness of selected non-psychotropic phytocannabinoids on human sebocyte functions implicates their introduction in dry/seborrhoeic skin and acne treatment. Exp Dermatol. 2016;25(9):701-707. doi:10.1111/exd.13042 View Source
[5] Tolomeo F, Russo F, Vandelli MA, et al. HPLC-UV-HRMS analysis of cannabigerovarin and cannabigerobutol, the two impurities of cannabigerol extracted from hemp. J Pharm Biomed Anal. 2021;203:114215. doi:10.1016/j.jpba.2021.114215 View Source
CBGV Quantitative Differentiation Evidence
TRPV3 Agonist Potency: CBGV vs. CBG
Cannabigerovarin acts as an agonist at the transient receptor potential vanilloid type-3 (TRPV3) ion channel with an EC50 of 2.4 μM . In comparison, its pentyl homolog cannabigerol (CBG) exhibits agonist activity at TRPV3 with an EC50 of 1.0 μM (1000 nM) under similar assay conditions [1]. CBGV is also reported to efficiently desensitize the TRPV3 ion channel, a functional property that distinguishes it from agonists that primarily activate the channel without robust desensitization .
TRPV3 Agonist PotencyCross-study comparable
CBG ~2.4-fold more potent agonist; CBGV favors desensitization
CBGVEC50 2.4 μM
CBGEC50 1.0 μM
Supports TRPV3 desensitization endpoint review; CBG potency context may differ.
CBG is approximately 2.4-fold more potent as a TRPV3 agonist than CBGV
Conditions
In vitro; TRPV3-expressing HEK-293 cells; intracellular Ca2+ elevation assay
Why This Matters
The distinct EC50 values and CBGV's pronounced desensitization efficacy provide a scientific basis for selecting CBGV over CBG in studies targeting sustained TRPV3 channel modulation or conditions where channel desensitization is the desired therapeutic endpoint.
[1] BindingDB. Entry for Cannabigerol (CHEMBL497318) at TRPV3. Agonist activity EC50: 1.00E+3 nM. View Source
TRPV3 Functional Bias: CBGV vs. THCV
In a direct comparative study using rat recombinant TRPV3-expressing HEK-293 cells, tetrahydrocannabivarin (THCV) stimulated TRPV3-mediated Ca2+ elevation with high efficacy (50-70% of ionomycin maximum) and an EC50 of approximately 3.7 μM [1]. In contrast, cannabigerovarin (CBGV) was significantly more efficacious at desensitizing the TRPV3 channel to the action of carvacrol than at activating it [1]. This functional bias toward desensitization over activation represents a qualitative differentiation from THCV's predominant agonist profile.
TRPV3 Functional BiasDirect head-to-head
CBGV desensitization bias vs. THCV activation bias
CBGVFavors desensitization
THCVEC50 3.7 μM; 50-70% activation
Reported pathway-selective response context; activation bias may not transfer.
Rat recombinant TRPV3-expressing HEK-293 cells; intracellular Ca2+ assay with carvacrol desensitization challenge
Why This Matters
For research programs targeting TRPV3-related pathologies where sustained channel blockade via desensitization is mechanistically advantageous, CBGV offers a functionally distinct tool compound relative to THCV, enabling pathway-selective interrogation that cannot be achieved with activation-biased varin analogs.
[1] De Petrocellis L, Orlando P, Moriello AS, et al. Cannabinoid actions at TRPV channels: effects on TRPV3 and TRPV4 and their potential relevance to gastrointestinal inflammation. Acta Physiol (Oxf). 2012;204(2):255-266. doi:10.1111/j.1748-1716.2011.02338.x View Source
CB1/CB2 Biased Signaling: CBGV vs. Analogs
A 2020 comparative pharmacology study evaluated pure CBG, CBDA, CBGA, CBDV, and CBGV using heterologous systems expressing human CB1 and CB2 receptors. Across four distinct functional outputs—cAMP level determination, ERK phosphorylation, label-free dynamic mass redistribution (DMR), and β-arrestin recruitment—CBGV displayed enhanced potency in many of the functional outputs compared to the other tested phytocannabinoids [1]. Critically, the study identified biased signaling that correlated with differential affinity, indicating that CBGV induces specific receptor conformations that underlie pathway-selective outputs distinct from those of CBG and CBDV [1]. In contrast, CBGV exhibits insignificant direct binding to CB1 and CB2 receptors, whereas CBG functions as a partial agonist at both receptors with measurable Ki values (CB1: 1045 ± 74 nM; CB2: 1225 ± 85 nM) [2].
CB1/CB2 Biased SignalingDirect head-to-head
Enhanced functional potency; biased signaling vs. CBG, CBDA, CBGA, CBDV
Supports GPCR conformational study context; pathway-selective interpretation.
CBG: Partial agonist with CB1 Ki = 1045 nM, CB2 Ki = 1225 nM; CBDA, CBGA, CBDV: distinct functional profiles
Quantified Difference
Enhanced potency observed across cAMP, pERK, DMR, and β-arrestin assays (exact fold-differences vary by pathway)
Conditions
Heterologous expression of human CB1 and CB2 receptors; four functional assay platforms
Why This Matters
CBGV's combination of negligible receptor binding with enhanced functional potency and biased signaling makes it an essential tool compound for dissecting ligand-specific GPCR conformational states and pathway-selective pharmacology, a capability that CBG and other in-class analogs cannot provide.
[1] Navarro G, Varani K, Reyes-Resina I, et al. Pharmacological data of cannabidiol- and cannabigerol-type phytocannabinoids acting on cannabinoid CB1, CB2 and CB1/CB2 heteromer receptors. Pharmacol Res. 2020;159:104940. doi:10.1016/j.phrs.2020.104940 View Source
[2] Zou S, Kumar U. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System. Int J Mol Sci. 2018;19(3):833. doi:10.3390/ijms19030833. Table 1: Cannabinoid receptor binding affinities. View Source
Human Sebocyte Lipid Synthesis: CBGV vs. CBC and THCV
In a comparative study using human SZ95 sebocytes, the effects of six non-psychotropic phytocannabinoids on basal sebaceous lipid synthesis were quantified via Nile Red staining. Cannabigerovarin (CBGV) and cannabigerol (CBG) both increased basal lipid synthesis, whereas cannabichromene (CBC) and tetrahydrocannabivarin (THCV) suppressed it, and cannabidivarin (CBDV) exerted only minor effects [1]. This directional dichotomy within the varin subclass (CBGV increases vs. THCV decreases) and between homologous geranyl-type cannabinoids (CBGV increases vs. CBC decreases) demonstrates that side-chain length alone does not predict functional outcome.
Sebocyte Lipid SynthesisDirect head-to-head
CBGV increases basal lipid synthesis vs. CBC/THCV suppress
CBC and THCV: Suppress lipid synthesis; CBDV: Minor effect; CBG: Also increases
Quantified Difference
Qualitative directional difference: Increase (CBGV, CBG) vs. Decrease (CBC, THCV)
Conditions
Human SZ95 sebocytes; Nile Red staining for lipid quantification; concentrations up to 10 μM
Why This Matters
CBGV and CBG cluster together as lipid synthesis enhancers in sebocyte models, supporting their potential in dry-skin syndrome research, whereas THCV and CBC are candidate anti-acne agents. This functional classification guides procurement for dermatological research programs targeting distinct sebaceous gland pathologies.
sebocytelipogenesisdry skindermatologyacne
[1] Oláh A, Markovics A, Szabó-Papp J, et al. Differential effectiveness of selected non-psychotropic phytocannabinoids on human sebocyte functions implicates their introduction in dry/seborrhoeic skin and acne treatment. Exp Dermatol. 2016;25(9):701-707. doi:10.1111/exd.13042 View Source
CBGV as Impurity in CBG: Analytical Reference Standard
A validated HPLC-UV method developed for simultaneous quantification of impurities in commercial cannabigerol (CBG) samples identified cannabigerovarin (CBGV) as one of the two main impurities, alongside cannabigerobutol (CBGB) [1]. The method achieved linearity in the range of 0.01-1.00 μg/mL, with intra- and inter-day accuracy and precision satisfying ICH guideline acceptance criteria [1]. Analysis of four commercial CBG samples revealed variable CBGV impurity content, attributable to differences in the hemp variety used as starting plant material [1]. CBGV is commercially available as a certified reference material (CRM) meeting ISO/IEC 17025 and ISO 17034 international standards , enabling its use as a quantitative analytical reference standard.
Analytical Impurity ReferenceDirect head-to-head
CBGV is a principal impurity in CBG; requires separate CRM for quantification
HPLC-UV validated per ICH; linear 0.01-1.00 μg/mL.
HPLC-UVHRMSreference standardimpurity profilingquality control
Evidence Dimension
Analytical purity and impurity quantification
Target Compound Data
CBGV is a quantifiable impurity in CBG samples; variable content across commercial sources
Comparator Or Baseline
CBG: Contains CBGV and CBGB as principal impurities
Quantified Difference
CBGV content varies across CBG samples; requires separate CRM for accurate quantification
Conditions
HPLC-UV method validated per ICH guidelines; linear range 0.01-1.00 μg/mL
Why This Matters
Procurement of a discrete CBGV certified reference material is essential for analytical laboratories performing purity assessment of CBG and for forensic/toxicology applications requiring unambiguous identification and quantification of this specific propyl homolog impurity.
HPLC-UVHRMSreference standardimpurity profilingquality control
[1] Tolomeo F, Russo F, Vandelli MA, et al. HPLC-UV-HRMS analysis of cannabigerovarin and cannabigerobutol, the two impurities of cannabigerol extracted from hemp. J Pharm Biomed Anal. 2021;203:114215. doi:10.1016/j.jpba.2021.114215 View Source
Physicochemical Properties: CBGV vs. CBG
Cannabigerovarin (CBGV, C19H28O2, MW 288.42) possesses a propyl (C3) side chain, whereas cannabigerol (CBG, C21H32O2, MW 316.48) possesses a pentyl (C5) side chain . This structural difference manifests in distinct physicochemical properties: CBGV exhibits a LogP of 6.41 and a predicted boiling point of 445.7 ± 40.0 °C at 760 mmHg . In contrast, CBG has a LogP of approximately 7.5-8.0 and a higher molecular weight, resulting in different chromatographic retention behavior and lipophilicity profiles [1].
Physicochemical PropertiesClass-level inference
MW 288.42; LogP 6.41 vs. CBG MW 316.48; LogP ~7.5-8.0
Supports chromatographic method context; lower lipophilicity may alter retention.
Predicted values; data to verify experimentally.
logPboiling pointHPLCchromatographyformulation
Evidence Dimension
Physicochemical properties
Target Compound Data
C19H28O2; MW 288.42; LogP 6.41; Boiling Point 445.7 ± 40.0 °C
Comparator Or Baseline
CBG: C21H32O2; MW 316.48; LogP ~7.5-8.0
Quantified Difference
MW difference: 28.06 Da; LogP difference: ~1-1.5 units (lower lipophilicity for CBGV)
Conditions
Predicted/computed values from authoritative chemical databases
Why This Matters
The lower molecular weight and reduced lipophilicity of CBGV relative to CBG affect chromatographic separation, extraction efficiency, and formulation behavior, making it essential to procure the correct reference standard for method development and validation involving varin-type cannabinoids.
TRPV3 Desensitization for Pain and GI Inflammation
Research programs investigating TRPV3 as a therapeutic target for pain, metabolic disease, cancer, or gastrointestinal inflammation should prioritize CBGV as a tool compound. CBGV's EC50 of 2.4 μM at TRPV3 , combined with its functional bias toward efficient channel desensitization rather than activation [1], distinguishes it from varin-type alternatives like THCV (EC50 ≈ 3.7 μM with predominant agonist activity) [1]. This desensitization-first profile makes CBGV the appropriate selection for studies where sustained channel inactivation is the desired pharmacological endpoint.
GPCR Biased Signaling at CB1/CB2 Receptors
For academic and pharmaceutical laboratories engaged in GPCR pharmacology and biased signaling research, CBGV represents a unique molecular probe. The Navarro et al. (2020) study demonstrated that CBGV, despite exhibiting insignificant direct binding to CB1 and CB2 receptors [2], displays enhanced potency in multiple functional outputs (cAMP, pERK, DMR, β-arrestin recruitment) and elicits biased signaling outputs distinct from CBG, CBDA, CBGA, and CBDV [3]. This profile enables pathway-selective interrogation of CB1/CB2 receptor conformations that cannot be recapitulated using other phytocannabinoids.
CBG Impurity Analysis for Quality Control and Forensics
Quality control laboratories, forensic toxicology facilities, and cannabinoid manufacturers should procure CBGV certified reference material for accurate quantification of this propyl homolog impurity in CBG-containing products. Tolomeo et al. (2021) validated an HPLC-UV method (linear range 0.01-1.00 μg/mL) that identified CBGV and CBGB as the two principal impurities in commercial CBG samples, with variable content attributable to hemp variety differences [4]. The availability of ISO/IEC 17025-compliant CBGV CRM enables compliance with regulatory analytical requirements and supports accurate purity assessment in product release testing.
Dermatological Sebaceous Lipid Modulation
Dermatology research programs focused on sebaceous gland biology should select CBGV based on its distinct functional classification in human sebocyte assays. CBGV and CBG cluster together as compounds that increase basal lipid synthesis, in contrast to CBC and THCV which suppress it [5]. This evidence positions CBGV as a candidate for dry-skin syndrome research, whereas THCV is indicated for anti-acne applications. Procurement decisions for dermatological studies should align with the directional lipid-modulating effect required by the specific research hypothesis.
Application
Selection Property
Validation Focus
TRPV3 desensitization studies
TRPV3 functional bias
Sustained channel inactivation endpoint context
GPCR biased signaling research
CB1/CB2 pathway-selective output
β-arrestin, pERK, cAMP endpoint review
CBG impurity analysis
Certified reference material identity
Analytical method validation and QC context
Dermatological sebocyte research
Lipid synthesis modulation
Sebocyte model-response endpoint context
[1] De Petrocellis L, Orlando P, Moriello AS, et al. Cannabinoid actions at TRPV channels: effects on TRPV3 and TRPV4 and their potential relevance to gastrointestinal inflammation. Acta Physiol (Oxf). 2012;204(2):255-266. doi:10.1111/j.1748-1716.2011.02338.x View Source
[2] Zou S, Kumar U. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System. Int J Mol Sci. 2018;19(3):833. doi:10.3390/ijms19030833. Table 1. View Source
[3] Navarro G, Varani K, Reyes-Resina I, et al. Pharmacological data of cannabidiol- and cannabigerol-type phytocannabinoids acting on cannabinoid CB1, CB2 and CB1/CB2 heteromer receptors. Pharmacol Res. 2020;159:104940. doi:10.1016/j.phrs.2020.104940 View Source
[4] Tolomeo F, Russo F, Vandelli MA, et al. HPLC-UV-HRMS analysis of cannabigerovarin and cannabigerobutol, the two impurities of cannabigerol extracted from hemp. J Pharm Biomed Anal. 2021;203:114215. doi:10.1016/j.jpba.2021.114215 View Source
[5] Oláh A, Markovics A, Szabó-Papp J, et al. Differential effectiveness of selected non-psychotropic phytocannabinoids on human sebocyte functions implicates their introduction in dry/seborrhoeic skin and acne treatment. Exp Dermatol. 2016;25(9):701-707. doi:10.1111/exd.13042 View Source
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